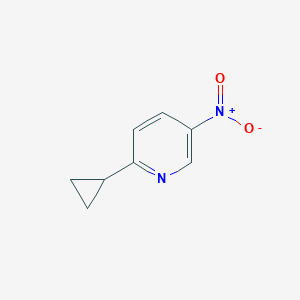

2-Cyclopropyl-5-nitropyridine

Descripción general

Descripción

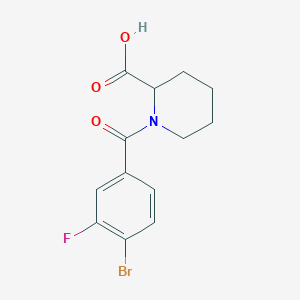

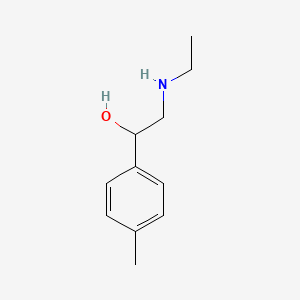

2-Cyclopropyl-5-nitropyridine is a chemical compound with the molecular formula C8H8N2O2 . It has a molecular weight of 164.16 .

Synthesis Analysis

The synthesis of nitropyridine derivatives, such as 2-Cyclopropyl-5-nitropyridine, involves a process where pyridine and substituted pyridines react with N2O5 in an organic solvent to give the N-nitropyridinium ion . This ion then reacts with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis

The molecular structure of 2-Cyclopropyl-5-nitropyridine is elucidated by single-crystal X-ray diffraction analysis . It belongs to a monoclinic system .Chemical Reactions Analysis

The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis

2-Cyclopropyl-5-nitropyridine has a molecular weight of 164.16 . The compound is stored in a sealed, dry environment at 2-8°C . The crystal structure of the compound belongs to a monoclinic system .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis Techniques : 2-Cyclopropyl-5-nitropyridine has been synthesized through various methods. One approach involves reactions of 1-methyl-3,5-dinitropyridin-2(1H)-one with cyclic and acyclic ketones in the presence of ammonia, resulting in previously unknown 2-cyclopropyl-5-nitropyridines (Sagitullina et al., 2009). Another method described the synthesis of nitropyridine compounds, including 2-cyclopropyl-5-nitropyridine, for use in organic synthesis, particularly in heterocyclic drugs and cytokine inhibitors (Li Zhan-cheng, 2011).

Molecular and Crystal Structures : The molecular and crystal structures of derivatives of 2-cyclopropyl-5-nitropyridine have been extensively studied. For example, vibrational studies and quantum chemical calculations were conducted on related compounds to understand their molecular structures (Bryndal et al., 2012).

Synthetic Precursors : 2-Cyclopropyl-5-nitropyridine has been used as a precursor in the synthesis of various biologically active compounds. It is particularly valuable due to its unique moieties found in natural products and biologically active compounds. For instance, it has been used to create cyclopropyl-amino acids (Ghosh et al., 2023).

Applications in Medicinal Chemistry

Synthesis of Biologically Active Compounds : Nitropyridines, including 2-cyclopropyl-5-nitropyridine, are used as intermediates for the synthesis of compounds with pharmaceutical and agrochemical importance. Their derivatives are known for their role in creating biologically active compounds (Le & Nishiwaki, 2018).

Glycosyltransferase Inhibitors : One study presented the synthesis of (5-nitro-2-pyridyl) 2-deoxy-1-thioglycosides, derived from 2-cyclopropyl-5-nitropyridine, used in the synthesis of uridine derivatives. These compounds are potential glycosyltransferase inhibitors (Komor et al., 2012).

Nonlinear Optical Materials

- Electro-Optical Effects : Derivatives of 2-cyclopropyl-5-nitropyridine, such as 2-adamantylamino-5-nitropyridine, have been studied for their potential as nonlinear optical (NLO) materials. These studies include crystal structures, molecular mechanics calculations, and the examination of linear and quadratic electro-optical effects (Antipin et al., 2001).

Safety And Hazards

Direcciones Futuras

The future directions for 2-Cyclopropyl-5-nitropyridine could involve its use in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Propiedades

IUPAC Name |

2-cyclopropyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c11-10(12)7-3-4-8(9-5-7)6-1-2-6/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZQXRLRLSTKJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80731300 | |

| Record name | 2-Cyclopropyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80731300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-5-nitropyridine | |

CAS RN |

1190380-55-2 | |

| Record name | 2-Cyclopropyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80731300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1525970.png)

![1-[(1-Amino-2-methylpropan-2-yl)sulfanyl]-4-bromobenzene](/img/structure/B1525978.png)

![2-(pyrrolidin-2-yl)-4-[2-(trifluoromethyl)phenyl]-1H-imidazole dihydrochloride](/img/structure/B1525984.png)

![[3-(Pentan-3-yl)-1,2-oxazol-5-yl]methanamine](/img/structure/B1525986.png)